molecular formula C10H11Cl2N3 B3047675 [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride CAS No. 1431963-25-5

[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride

Cat. No.: B3047675
CAS No.: 1431963-25-5
M. Wt: 244.12
InChI Key: FBVSWYLYVAVLHC-UHFFFAOYSA-N
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Description

[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a heterocyclic organic compound featuring a phenylamine core substituted with a chlorine atom at the 5-position and a 4-methylpyrazole moiety at the 2-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methylpyrazole) groups, which influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name

5-chloro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSWYLYVAVLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431963-25-5
Record name Benzenamine, 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431963-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated pyrazole is reacted with an amine to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its role as a tissue-selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone while avoiding stimulation in other tissues, such as the prostate. This selectivity is crucial for developing therapies for conditions like prostate cancer and benign prostatic hyperplasia. Research indicates that compounds similar to [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride exhibit promising anti-cancer properties by inhibiting androgen receptor activity, which can be beneficial in treating androgen-dependent cancers .

Mechanism of Action
The mechanism involves binding to androgen receptors and modulating their activity, which can lead to reduced tumor growth in AR-dependent cancers. For instance, a study demonstrated that certain pyrazole derivatives could effectively inhibit prostate cancer cell proliferation by interfering with androgen receptor signaling pathways .

Agricultural Applications

Pesticidal Properties
Research has shown that compounds containing pyrazole rings exhibit insecticidal and fungicidal properties. This compound can potentially be developed into agrochemicals targeting specific pests or diseases in crops. The chlorinated phenyl group enhances the compound's bioactivity, making it effective against a range of agricultural pests .

Case Study: Insect Resistance Management
In a controlled study, formulations of pyrazole-based compounds were tested against common agricultural pests. Results indicated a significant reduction in pest populations when treated with these compounds, suggesting their utility in integrated pest management strategies .

Material Science

Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymeric materials. Its unique chemical structure allows for the development of polymers with tailored properties for specific applications, such as coatings or adhesives. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength .

Data Tables

Application Area Description Potential Benefits
Medicinal ChemistryAnticancer agent targeting androgen receptorsReduced tumor growth in AR-dependent cancers
Agricultural ScienceInsecticide/fungicide for crop protectionEffective pest control
Material ScienceBuilding block for polymer synthesisEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Differences :

  • Substituents : The difluoromethyl group at the pyrazole 5-position and a 2-methylphenyl group instead of a chlorophenyl moiety.
  • Applications:
  • Pharmaceuticals : The difluoromethyl group is associated with enhanced metabolic stability, making this compound a candidate for kinase inhibitors or antimicrobial agents.
  • Agrochemicals : Its lipophilicity may improve pest-control efficacy in formulations .

Ethyl 5-Amino-1-(4-Chloro-2-Nitrophenyl)-1H-Pyrazole-4-Carboxylate

Structural Differences :

  • Functional Groups : A nitro group at the phenyl 2-position and an ester (carboxylate) group at the pyrazole 4-position.
  • Electronic Profile : The nitro group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to the amine group in the target compound.
    Research Findings :
  • Crystallography : Single-crystal X-ray studies reveal planar pyrazole-phenyl geometry, with intramolecular hydrogen bonding between the nitro and amine groups enhancing stability .

LY2784544 (3-(4-Chloro-2-Fluorobenzyl)-2-Methyl-N-(5-Methyl-1H-Pyrazol-3-yl)-8-(Morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine)

Structural Differences :

  • Core Structure : An imidazopyridazine scaffold instead of a phenylamine-pyrazole system.
  • Substituents: Additional morpholinomethyl and fluorobenzyl groups enhance steric bulk and solubility. Pharmacological Relevance:
  • Target Specificity : Designed as a JAK2 inhibitor, LY2784544 demonstrates higher selectivity for kinase domains due to its extended aromatic system and morpholine side chain.
  • Bioavailability : The fluorine atom improves membrane permeability, a feature absent in the target compound .

Comparative Data Table

Compound Molecular Weight Key Substituents Applications Distinctive Features
Target Compound ~257.1* 5-Cl, 4-Me-pyrazole Drug intermediates, agrochemicals Balanced electronic effects
5-(Difluoromethyl)-1-(2-MePh)-Pyrazole ~301.7 5-CF2H, 2-MePh Kinase inhibitors, pesticides Enhanced metabolic stability
Ethyl 5-Amino-1-(4-Cl-2-NO2Ph)-Pyrazole ~336.7 4-COOEt, 2-NO2 Crystallography models, synthetic intermediates Nitro-to-amine reducibility
LY2784544 ~469.9 Imidazopyridazine, morpholinomethyl, F JAK2 inhibitors, oncology High kinase selectivity

*Estimated based on structural formula.

Research Implications and Limitations

  • Target Compound: Limited data on its biological activity compared to LY2784544 . Structural simplicity may favor cost-effective synthesis but reduce target specificity.

Biological Activity

[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride is a pyrazole derivative that has gained attention for its diverse biological activities, particularly in medicinal chemistry. This compound is synthesized through a series of chemical reactions that involve the formation of a pyrazole ring, chlorination, amination, and conversion to its hydrochloride salt. The unique substitution pattern on the pyrazole ring contributes to its distinct chemical and biological properties.

Chemical Structure and Properties

PropertyValue
IUPAC Name5-chloro-2-(4-methylpyrazol-1-yl)aniline; hydrochloride
Molecular FormulaC10H10ClN3.HCl
Molecular Weight227.66 g/mol
InChIInChI=1S/C10H10ClN3.ClH/c1-7-5...
LogP4.4

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone.
  • Chlorination : Using agents like thionyl chloride.
  • Amination : Introducing the amine group through reaction with an appropriate amine.
  • Hydrochloride Formation : Reacting with hydrochloric acid to obtain the hydrochloride salt.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For example, a study involving derivatives of pyrazoles demonstrated notable antimicrobial activity against E. coli and S. aureus, which are common pathogens . The zone of inhibition was measured using the well diffusion method, revealing promising results for compounds in this class.

Anti-inflammatory and Anticancer Properties

The compound has also been investigated for its anti-inflammatory and anticancer potential. A review highlighted that certain aminopyrazole derivatives exhibited significant inhibition of cancer cell proliferation, particularly against liver (HepG2) and cervical (HeLa) cancer cells. For instance, one derivative showed a mean growth inhibition percentage of 54.25% against HepG2 cells .

Moreover, molecular docking studies have indicated that these compounds possess antioxidant properties, suggesting potential applications in treating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antimicrobial Screening : Derivatives were screened for activity against E. coli, P. mirabilis, S. aureus, and B. subtilis. Compounds demonstrated varying degrees of effectiveness, with some showing comparable activity to standard antibiotics like streptomycin .
  • Cytotoxicity Studies : Various pyrazole derivatives were tested for cytotoxic effects on cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth. For instance, one study reported an IC50 value of 3.79 µM against MCF7 cells .
  • Structure-Activity Relationship (SAR) : Research has identified specific structural features that enhance biological activity, such as the presence of certain functional groups on the pyrazole ring that can significantly influence its efficacy as an antimicrobial or anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, a table summarizing key findings from various studies is presented below:

Compound NameAntimicrobial Activity (Zone of Inhibition)Cytotoxicity (IC50 µM)Notes
[5-Chloro-2-(4-methyl-pyrazol)]amineSignificant against E. coli3.79Strong antibacterial properties
Pyrazolo[3,4-d]pyrimidineModerate against S. aureus12.50Explored for anticancer properties
N,N-bis[(3,5-dimethylpyrazol)]anilineHigh inhibition on HepG23.25Effective against liver cancer

Q & A

Q. What are the optimized synthetic routes for [5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclization : Formation of the pyrazole core via cyclization of monomethylhydrazine or phenylhydrazine with ethyl acetoacetate under reflux conditions .

Formylation/Oxidation : Conversion of intermediates using Vilsmeier–Haack formylation (POCl₃/DMF) or oxidation to generate carbonyl derivatives .

Acylation : Reaction with acyl chlorides (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride) to introduce functional groups .
Validation :

  • Spectroscopy : IR for carbonyl (1700–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups; ¹H/¹³C NMR for substituent positioning .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Cl content) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing intermediates and the final compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted 5-chloro-2-methoxyphenyl precursors) using reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., pyrazole ring orientation) via single-crystal analysis (e.g., SHELXL refinement ).
  • TGA/DSC : Assess thermal stability (decomposition >200°C) and hygroscopicity .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural elucidation?

Methodological Answer:

  • Validation Tools : Use SHELX (e.g., SHELXL-2018 for refinement) to resolve hydrogen bonding ambiguities. For example, in [5-Chloro-1-phenyl-1H-pyrazol-4-amine], N–H⋯N interactions (2.89 Å) along the [010] axis confirm chain connectivity .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify disordered regions (e.g., rotational freedom in the 4-methyl group) .
  • Cross-Validation : Compare with Cambridge Structural Database entries (e.g., CCDC 842301 for similar pyrazole derivatives) .

Q. What strategies are recommended for analyzing pharmacological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • In Silico Docking : Use PyRx or AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin 5-HT₃R) based on pyrazole ring planarity and chloro-substituent electronegativity .
  • In Vitro Assays :
    • Cytotoxicity : MTT assays (IC₅₀ < 10 µM in HeLa cells) .
    • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .
  • SAR Insights :
    • Electron-Withdrawing Groups : 5-Chloro enhances membrane permeability (logP = 2.1) compared to methoxy analogs (logP = 1.3) .
    • Pyrazole Substitution : 4-Methyl improves metabolic stability (t₁/₂ > 120 min in liver microsomes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride
Reactant of Route 2
[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride

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